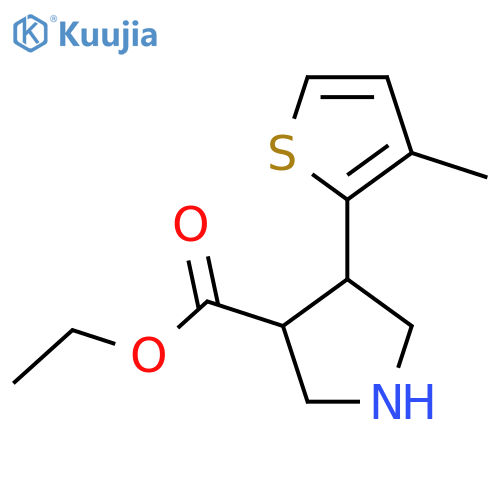Cas no 2168852-01-3 (ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate)

2168852-01-3 structure
商品名:ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate
- 2168852-01-3
- EN300-1456177
-
- インチ: 1S/C12H17NO2S/c1-3-15-12(14)10-7-13-6-9(10)11-8(2)4-5-16-11/h4-5,9-10,13H,3,6-7H2,1-2H3
- InChIKey: IVEALKJPGVJQQZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1C1CNCC1C(=O)OCC
計算された属性
- せいみつぶんしりょう: 239.09799996g/mol
- どういたいしつりょう: 239.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456177-100mg |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 100mg |
$741.0 | 2023-09-29 | ||
| Enamine | EN300-1456177-0.05g |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 0.05g |
$683.0 | 2023-06-06 | ||
| Enamine | EN300-1456177-0.1g |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 0.1g |
$715.0 | 2023-06-06 | ||
| Enamine | EN300-1456177-50mg |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 50mg |
$707.0 | 2023-09-29 | ||
| Enamine | EN300-1456177-5.0g |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 5g |
$2360.0 | 2023-06-06 | ||
| Enamine | EN300-1456177-500mg |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 500mg |
$809.0 | 2023-09-29 | ||
| Enamine | EN300-1456177-10000mg |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 10000mg |
$3622.0 | 2023-09-29 | ||
| Enamine | EN300-1456177-1.0g |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 1g |
$813.0 | 2023-06-06 | ||
| Enamine | EN300-1456177-10.0g |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 10g |
$3500.0 | 2023-06-06 | ||
| Enamine | EN300-1456177-2500mg |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate |
2168852-01-3 | 2500mg |
$1650.0 | 2023-09-29 |
ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
2168852-01-3 (ethyl 4-(3-methylthiophen-2-yl)pyrrolidine-3-carboxylate) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
